molecular formula C18H16N4O2S B3440831 benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate

benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate

Cat. No.: B3440831
M. Wt: 352.4 g/mol
InChI Key: QXKSXRIFPZHVRS-UHFFFAOYSA-N
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Description

Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate is a complex organic compound that features a pyridine ring substituted with amino, cyano, and ethyl groups, along with a benzyl thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which is then functionalized with amino and cyano groups. The thioacetate moiety is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate ester or halide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various benzyl-substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and cyano groups can facilitate hydrogen bonding and electrostatic interactions, while the thioacetate moiety can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [(6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl)thio]acetate
  • Benzyl [(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl)thio]acetate

Uniqueness

Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The ethyl group on the pyridine ring can influence the compound’s lipophilicity and steric interactions, potentially enhancing its activity or selectivity in certain applications compared to similar compounds.

Properties

IUPAC Name

benzyl 2-(6-amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-2-13-14(8-19)17(21)22-18(15(13)9-20)25-11-16(23)24-10-12-6-4-3-5-7-12/h3-7H,2,10-11H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKSXRIFPZHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC(=O)OCC2=CC=CC=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate
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benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate
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benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate
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benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate

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